molecular formula C16H13BrN2O2S B2705445 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 312917-09-2

3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2705445
CAS No.: 312917-09-2
M. Wt: 377.26
InChI Key: IIZDBVMQWLCXOZ-UHFFFAOYSA-N
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Description

3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives.

Scientific Research Applications

Future Directions

The future directions for “3-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide” and similar compounds could involve further exploration of their antibacterial properties . Their potential as novel antibiotics could be investigated, given the increasing concern of antimicrobial resistance .

Mechanism of Action

Target of Action

The primary target of the compound 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is related to anti-tubercular activity . The compound is a benzothiazole derivative, which has been found to have potent inhibitory effects against M. tuberculosis The specific target within the M

Mode of Action

Benzothiazole derivatives are generally known to interact with their targets and cause changes that inhibit the growth or survival of the organism .

Biochemical Pathways

tuberculosis .

Result of Action

The result of the action of this compound is the inhibition of M. tuberculosis, as evidenced by the comparison of the inhibitory concentrations of the compound with standard reference drugs

Preparation Methods

The synthesis of 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-ethoxy-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide include other benzothiazole derivatives such as:

  • 2-aminobenzothiazole
  • 2-mercaptobenzothiazole
  • 6-ethoxy-1,3-benzothiazol-2-yl derivatives

These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications .

Properties

IUPAC Name

3-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-12-7-4-8-13-14(12)18-16(22-13)19-15(20)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZDBVMQWLCXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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